molecular formula C14H11N3O5 B373008 N-benzyl-3,4-dinitrobenzamide CAS No. 204260-91-3

N-benzyl-3,4-dinitrobenzamide

Cat. No.: B373008
CAS No.: 204260-91-3
M. Wt: 301.25g/mol
InChI Key: CVERVVNTQKMFQO-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dinitrobenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety and two nitro groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-3,4-dinitrobenzamide can be synthesized through the direct condensation of 3,4-dinitrobenzoic acid and benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: N-benzyl-3,4-diaminobenzamide.

    Substitution: N-alkyl or N-aryl-3,4-dinitrobenzamide.

    Oxidation: 3,4-dinitrobenzoic acid.

Scientific Research Applications

N-benzyl-3,4-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts cell wall synthesis, leading to the death of the bacterial cells . The nitro groups play a crucial role in the compound’s binding affinity and inhibitory activity.

Comparison with Similar Compounds

N-benzyl-3,4-dinitrobenzamide can be compared with other nitrobenzamide derivatives, such as:

This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique and valuable compound for various scientific and industrial applications.

Biological Activity

N-benzyl-3,4-dinitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to the nitrogen atom of a dinitrobenzamide moiety. The presence of nitro groups at the 3 and 4 positions enhances its biological activity by enabling interactions with cellular targets.

  • Molecular Formula : C₁₄H₁₁N₃O₅
  • Molecular Weight : ~301.26 g/mol

The biological activity of this compound primarily involves the inhibition of key enzymes in bacterial cell wall synthesis. The nitro groups are believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt essential cellular processes. Specifically, it targets decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for mycobacterial cell wall biosynthesis .

Antimycobacterial Activity

This compound has been evaluated for its antitubercular properties. Research indicates that it exhibits potent activity against drug-susceptible strains of Mtb as well as multidrug-resistant strains.

Efficacy Data

A series of studies have reported the minimum inhibitory concentration (MIC) values for this compound against various strains:

CompoundMIC (μg/mL)Pathogen
This compound0.0625Mycobacterium tuberculosis H37Rv
Derivative D6<0.016Multidrug-resistant Mtb

These findings suggest that this compound and its derivatives could serve as promising leads for developing new antitubercular agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. It has shown effectiveness against various fungal strains such as Candida albicans and Candida krusei. The mechanism behind this antifungal activity is thought to involve interference with cellular processes similar to those observed in bacterial systems .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:

  • Study on Antitubercular Activity :
    • Researchers synthesized a range of 3,4-dinitrobenzamide derivatives and tested their efficacy against Mtb.
    • Results indicated that compounds with structural modifications exhibited enhanced antitubercular activity compared to standard treatments like isoniazid .
  • Antifungal Evaluation :
    • A study evaluated the antifungal properties of this compound against clinical isolates.
    • The compound demonstrated significant inhibitory effects on fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Properties

IUPAC Name

N-benzyl-3,4-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-7-12(16(19)20)13(8-11)17(21)22/h1-8H,9H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERVVNTQKMFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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